molecular formula C8H7ClN4 B057975 1-Chloro-4-hydrazinophthalazine CAS No. 51935-42-3

1-Chloro-4-hydrazinophthalazine

Cat. No. B057975
M. Wt: 194.62 g/mol
InChI Key: UQTJGZYAFKMABR-UHFFFAOYSA-N
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Patent
US08557815B2

Procedure details

A mixture of 1,4-dichlorophthalazine 23 (10.2 g, 51.2 mmol) and ammonium hydroxide (4.5 mL) in ethanol (110 mL) was heated to 60° C. Hydrazine hydrate (9 mL, 179 mmol) was added dropwise. After about one-half of the hydrazine hydrate was added, a thick precipitate formed. The mixture was stirred well and the temperature was kept below 74° C. by controlled addition of reagent. After the addition was complete the reaction was heated at reflux for 10 min, then allowed to cool. The reaction was filtered and the solids were washed with water (20 mL) and ethanol (20 mL), then dried at 40° C. in a vacuum oven overnight. The crude material was recrystallized from acetonitrile to afford 8.38 g (84%) of 11 as a yellow solid.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](Cl)=[N:4][N:3]=1.[OH-].[NH4+:14].O.[NH2:16]N>C(O)C>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([NH:14][NH2:16])=[N:4][N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)Cl
Name
Quantity
4.5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a thick precipitate formed
ADDITION
Type
ADDITION
Details
the temperature was kept below 74° C. by controlled addition of reagent
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the solids were washed with water (20 mL) and ethanol (20 mL)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in a vacuum oven overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=C(C2=CC=CC=C12)NN
Measurements
Type Value Analysis
AMOUNT: MASS 8.38 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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